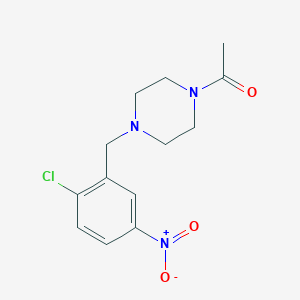
1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone, also known as DPTA, is a chemical compound that has gained significant attention in the scientific community due to its diverse range of applications. DPTA is a thiazole-based compound that has been synthesized using various methods. Its unique chemical structure has made it a popular choice for scientific research, with numerous studies being conducted to explore its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone is not fully understood, but it is believed to be due to its ability to interact with various biological targets. In medicinal chemistry, 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. In material science, 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone acts as a ligand by coordinating with metal ions to form MOFs.
Biochemical and Physiological Effects:
1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been shown to exhibit various biochemical and physiological effects. In medicinal chemistry, 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been shown to reduce inflammation by inhibiting the production of prostaglandins, which are involved in the inflammatory response. 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In material science, 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been used as a ligand in the synthesis of MOFs, which have potential applications in gas storage and separation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has several advantages and limitations for lab experiments. One of the advantages is its unique chemical structure, which makes it a popular choice for scientific research. 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone is also relatively easy to synthesize using various methods. However, one of the limitations is its potential toxicity, which may limit its use in certain applications. Additionally, 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone may be sensitive to certain environmental conditions, which may affect its stability and reactivity.
Direcciones Futuras
There are several future directions for the research on 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone. One potential direction is to explore its potential applications in drug delivery systems. 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been shown to exhibit anti-cancer properties, and its unique chemical structure may make it a suitable candidate for the development of targeted drug delivery systems. Another potential direction is to explore its potential applications in material science. 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been used as a ligand in the synthesis of MOFs, and further research may lead to the development of new materials with unique properties. Finally, further research may be needed to fully understand the mechanism of action of 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone and its potential applications in various fields.
Métodos De Síntesis
1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the microwave-assisted synthesis method. The Knoevenagel condensation reaction involves the reaction of 2-acetylthiophene with benzaldehyde in the presence of a base catalyst to form 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone. The microwave-assisted synthesis method involves the reaction of 2-acetylthiophene with benzaldehyde in the presence of a base catalyst under microwave irradiation to form 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone. Both methods have been shown to be effective in synthesizing 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone.
Aplicaciones Científicas De Investigación
1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In material science, 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and as a precursor for the synthesis of fluorescent dyes. In analytical chemistry, 1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone has been used as a chelating agent for the determination of heavy metals in environmental samples.
Propiedades
IUPAC Name |
(1E)-1-(3,4-diphenyl-1,3-thiazol-2-ylidene)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-14(20)12-18-19(16-10-6-3-7-11-16)17(13-21-18)15-8-4-2-5-9-15/h2-13H,1H3/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSPCJAJCDESRN-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C1N(C(=CS1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/1\N(C(=CS1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-methyl-6-phenoxy[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5718683.png)
![4-(5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)phenol](/img/structure/B5718700.png)
![3-(4-fluorophenyl)-N-{[(3-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5718701.png)




![N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5718747.png)
![1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5718749.png)
![3-[(4-chlorophenyl)thio]-N-3-pyridinylpropanamide](/img/structure/B5718752.png)
![7-amino-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5718755.png)
![3-methyl-7-(2-naphthyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5718758.png)